

An In-depth Technical Guide to 3'-O-Methylguanosine-5'-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of **3'-O-Methylguanosine-5'-monophosphate** (3'-OMe-GMP), a crucial modified nucleotide in molecular biology and drug development.

Core Structural and Chemical Identity

3'-O-Methylguanosine-5'-monophosphate is a ribonucleotide monophosphate characterized by a methyl group at the 3'-hydroxyl position of the ribose sugar. This modification is pivotal to its primary function as a chain terminator in RNA synthesis.[1] The fundamental chemical and structural properties are summarized below.

Property	Value	Source
Chemical Formula	C11H16N5O8P	[2][3]
Molecular Weight	377.25 g/mol	[4]
CAS Number	400806-41-9	[2][3]
IUPAC Name	[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl dihydrogen phosphate	N/A
Synonyms	3'-OMe-GMP	[4]

Structure:

Figure 1: Structural components of 3'-O-Methylguanosine-5'-monophosphate.

Quantitative Structural and Spectroscopic Data

Detailed crystallographic data providing precise bond lengths and angles for **3'-O-Methylguanosine-5'-monophosphate** are not readily available in public databases. However, spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are key to its characterization.

NMR Spectroscopy

NMR spectroscopy is essential for confirming the identity and purity of 3'-OMe-GMP. While a complete, assigned spectrum for the monophosphate is not publicly detailed, data for the parent nucleoside, 3'-O-methylguanosine, provides valuable reference points.

Table 2: Predicted and Experimental NMR Chemical Shifts (δ , ppm)

Atom	Predicted ¹ H NMR (D ₂ O)	Experimental ¹ H NMR (Guanosine Monophosphate, H ₂ O)	Predicted ¹³ C NMR (DMSO-d6)
Н8	~8.0	8.14	C8: ~137
H1'	~5.8	5.94	C1': ~87
H2'	~4.6	4.49	C2': ~74
H3'	~4.4	4.33	C3': ~82 (due to O- CH ₃)
H4'	~4.3	4.33	C4': ~84
H5'	~3.9	4.01	C5': ~63

| 3'-OCH₃ | ~3.5 | N/A | 3'-OCH₃: ~58 |

Note: Experimental data for the exact molecule is limited in public sources. The provided experimental values are for the closely related Guanosine Monophosphate for comparative purposes.[2]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation. In negative ion mode ESI-MS/MS, key fragments for nucleoside monophosphates include the nucleobase, phosphate, and phosphoribose moieties. For 3'-OMe-GMP, a characteristic neutral loss of the methylated ribose (146 Da) would be expected, distinguishing it from base-methylated isomers which would lose an unmodified ribose (132 Da).

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of **3'-O-Methylguanosine-5'-monophosphate** are often proprietary or described within the supplementary materials of scientific publications. The following sections outline the general principles and common methodologies.

Synthesis of 3'-O-Methylguanosine-5'-monophosphate

The synthesis typically involves two key stages: the selective methylation of the 3'-hydroxyl group of guanosine and the subsequent phosphorylation of the 5'-hydroxyl group.

3.1.1. Enzymatic Synthesis of 3'-O-Methylguanosine

An efficient method for the regioselective synthesis of 3'-O-methylguanosine involves the use of 2-aminoadenosine as a starting material.

- Selective Methylation: 2-aminoadenosine is treated with diazomethane in the presence of a catalyst like stannous chloride. Reaction conditions (e.g., solvent, temperature, and timing of reagent addition) are optimized to favor methylation at the 3'-OH position.
- Enzymatic Deamination: The resulting mixture of 2'- and 3'-O-methyl-2-aminoadenosine is then treated with adenosine deaminase. This enzyme selectively deaminates the 3'-O-methyl-2-aminoadenosine to yield 3'-O-methylguanosine.
- Purification: Due to its low solubility, 3'-O-methylguanosine often precipitates from the reaction mixture and can be isolated by centrifugation, simplifying purification.

3.1.2. Chemical Phosphorylation

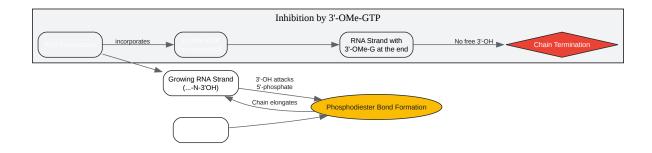
The phosphorylation of the 5'-hydroxyl group of 3'-O-methylguanosine can be achieved using established chemical methods, such as the Yoshikawa procedure.

- Monophosphorylation: The protected or unprotected 3'-O-methylguanosine is reacted with a phosphorylating agent like phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., trimethyl phosphate).
- Work-up and Purification: The reaction is quenched, and the resulting 3'-O-Methylguanosine-5'-monophosphate is purified using techniques such as ion-exchange chromatography.

Analytical Methods

3.2.1. NMR Spectroscopy Analysis

- Sample Preparation: A sample of 3'-OMe-GMP is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed to aid in the complete assignment of all proton and carbon signals.
- Data Analysis: The chemical shifts, coupling constants, and through-bond correlations are analyzed to confirm the structure, including the position of the methyl and phosphate groups.


3.2.2. Mass Spectrometry Analysis

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via liquid chromatography-electrospray ionization (LC-ESI).
- MS1 Analysis: A full scan MS1 spectrum is acquired to determine the mass-to-charge ratio
 (m/z) of the molecular ion, confirming the molecular weight.
- MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern is analyzed to confirm the structural components of the molecule.

Role in Research and Signaling Pathways

The primary and most significant role of **3'-O-Methylguanosine-5'-monophosphate** (and its triphosphate form) in research is as a chain terminator in RNA synthesis.[5] The methylation of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the 5'-phosphate of an incoming nucleotide, thereby halting the elongation of the RNA strand by RNA polymerase.

Click to download full resolution via product page

Figure 2: Mechanism of RNA chain termination by 3'-O-Methylguanosine triphosphate.

Currently, there is no evidence to suggest that **3'-O-Methylguanosine-5'-monophosphate** is a natural signaling molecule or a direct component of endogenous signaling pathways. Its utility lies in its application as a research tool to study the mechanisms of RNA polymerases and to control RNA synthesis in vitro. While unmodified guanosine monophosphate (GMP) is a precursor for the second messenger cyclic GMP (cGMP), which is involved in various signaling cascades such as the nitric oxide pathway, this role is not attributed to 3'-OMe-GMP.[6][7]

Applications in Drug Development

The chain-terminating property of 3'-O-methylated nucleosides makes them and their analogs valuable in the development of antiviral and anticancer therapies. By mimicking natural nucleosides, these compounds can be incorporated by viral or cellular polymerases, leading to the termination of nucleic acid replication and, consequently, the inhibition of viral proliferation or cancer cell growth. While 3'-OMe-GMP itself may not be a therapeutic agent, it serves as a lead compound and a research tool for designing and testing novel chain-terminating drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. spectrabase.com [spectrabase.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001397) [hmdb.ca]
- 3. 3'-O-Methylguanosine-5'-Monophosphate, 400806-41-9 | BroadPharm [broadpharm.com]
- 4. 3'-O-Methylguanosine-5'-monophosphate | 400806-41-9 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The nitric oxide-cyclic guanosine monophosphate pathway inhibits the bladder ATP release in response to a physiological or pathological stimulus PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nitric oxide-cyclic guanosine monophosphate pathway inhibits the bladder ATP release in response to a physiological or pathological stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3'-O-Methylguanosine-5'-monophosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3394580#structure-of-3-o-methylguanosine-5-monophosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com